3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3,5-diformyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.
Reduction: Formation of 3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzylamine.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed antioxidant and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the thiadiazole moiety, resulting in different biological activities.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.
3,5-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide: Similar structure but without the methyl group on the thiadiazole ring, leading to variations in its activity.
Uniqueness
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both methoxy groups and the 5-methyl-1,3,4-thiadiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBFTKQEUDIMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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